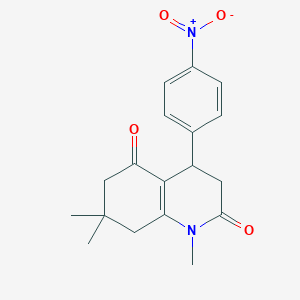
N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of piperidinylbenzenesulfonamide compounds and has been found to have anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide acts as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide enhances insulin signaling and improves glucose uptake, making it a potential therapeutic agent for type 2 diabetes. N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide also inhibits the activity of the nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB, N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide reduces inflammation and has potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It enhances insulin signaling and improves glucose uptake, making it a potential therapeutic agent for type 2 diabetes. N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide also inhibits the growth of cancer cells and has potential as an anticancer agent. It reduces inflammation by inhibiting the activity of NF-κB, making it a potential anti-inflammatory agent. N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for PTP1B and NF-κB. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to using N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the effectiveness of N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in vivo and to optimize its pharmacokinetic properties. In addition, the development of more potent and selective inhibitors of PTP1B and NF-κB could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with isobutylamine in the presence of a base. The resulting intermediate is then reduced with hydrogen gas over a palladium catalyst to obtain N-isobutyl-4-(3-aminobenzenesulfonamido)benzamide. This intermediate is further reacted with 2-oxopiperidine in the presence of a coupling reagent to yield N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. N-isobutyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-16-21(19,20)14-8-6-13(7-9-14)17-10-4-3-5-15(17)18/h6-9,12,16H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQYMGTORTHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4990488.png)
![3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4,5-dione 4-[(2-methoxy-5-nitrophenyl)hydrazone]](/img/structure/B4990499.png)
![6-bromo-1,4-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-4-ium iodide](/img/structure/B4990507.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4990515.png)

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)
![N-ethyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4990541.png)



![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
